molecular formula C6H12O2 B13445457 Isovaleric Acid Methyl-d3 Ester

Isovaleric Acid Methyl-d3 Ester

Cat. No.: B13445457
M. Wt: 119.18 g/mol
InChI Key: OQAGVSWESNCJJT-HPRDVNIFSA-N
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Description

Isovaleric Acid Methyl-d3 Ester, also known as methyl 3-methylbutanoate-d3, is a deuterated ester of isovaleric acid. It is a colorless liquid with a fruity odor and is used in various chemical and industrial applications. The deuterium labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isovaleric Acid Methyl-d3 Ester can be synthesized through the esterification of isovaleric acid with methanol-d3. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isovaleric Acid Methyl-d3 Ester undergoes various chemical reactions typical of esters, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to isovaleric acid and methanol-d3.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohols with acid or base catalysts.

Major Products Formed

    Hydrolysis: Isovaleric acid and methanol-d3.

    Reduction: 3-methylbutanol-d3.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Isovaleric Acid Methyl-d3 Ester is used in a variety of scientific research applications, including:

    NMR Spectroscopy: The deuterium labeling makes it an excellent internal standard for NMR studies.

    Metabolomics: It is used in the study of metabolic pathways and the identification of metabolites.

    Pharmaceutical Research: It serves as a precursor in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties.

    Flavor and Fragrance Industry: Due to its fruity odor, it is used in the formulation of flavors and fragrances.

Mechanism of Action

The mechanism of action of Isovaleric Acid Methyl-d3 Ester in biological systems involves its metabolism to isovaleric acid and methanol-d3. Isovaleric acid is known to inhibit the synthesis of saturated fatty acids, which can affect various metabolic pathways. The deuterium labeling allows for detailed studies of these metabolic processes using NMR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Methyl Isovalerate: The non-deuterated form of Isovaleric Acid Methyl-d3 Ester.

    Ethyl Isovalerate: An ester with a similar structure but with an ethyl group instead of a methyl group.

    Isobutyl Isovalerate: Another ester with a different alkyl group.

Uniqueness

The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for the detailed study of metabolic pathways and the behavior of deuterated compounds in biological systems.

Properties

Molecular Formula

C6H12O2

Molecular Weight

119.18 g/mol

IUPAC Name

trideuteriomethyl 3-methylbutanoate

InChI

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3/i3D3

InChI Key

OQAGVSWESNCJJT-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OC

Origin of Product

United States

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